2-Chloro-5-hydroxynicotinaldehyde

Overview

Description

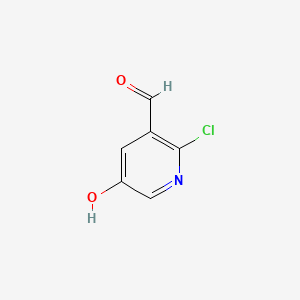

2-Chloro-5-hydroxynicotinaldehyde is a chemical compound with the molecular formula C6H4ClNO2 It is a derivative of nicotinaldehyde, characterized by the presence of a chlorine atom at the second position and a hydroxyl group at the fifth position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-hydroxynicotinaldehyde can be achieved through several methods. One common approach involves the chlorination of 5-hydroxynicotinaldehyde. This reaction typically requires the use of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 6-hydroxynicotinic acid to form 6-hydroxynicotinaldehyde, followed by chlorination to introduce the chlorine atom at the second position . This method is advantageous due to its scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-hydroxynicotinaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products

Oxidation: 2-Chloro-5-hydroxynicotinic acid.

Reduction: 2-Chloro-5-hydroxy-3-pyridinemethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 2-chloro-5-hydroxynicotinaldehyde and its derivatives. Research indicates that compounds with a similar structure can exhibit significant activity against various pathogens, including Mycobacterium tuberculosis and Moraxella catarrhalis . The presence of the hydroxyl and chloro groups enhances the compound's ability to interact with biological targets through hydrogen bonding, which is crucial for drug design.

Anticancer Properties

In vitro studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation. For instance, compounds derived from this structure have shown to delay the S phase advancement in cancer cells, suggesting potential as anticancer agents . The mechanism involves the suppression of cell growth and colony formation, highlighting its therapeutic promise.

Agricultural Chemistry Applications

Herbicide Development

The compound serves as an intermediate in synthesizing herbicides. Its derivatives are utilized to create effective herbicidal compounds that target specific weeds while minimizing impact on crops like cotton and soybeans . The synthesis of such compounds often involves chlorination reactions, where this compound plays a critical role in forming active herbicidal agents.

Material Science Applications

Polymer Chemistry

In material science, this compound has been explored for its potential in creating novel polymers. The compound can act as a building block for polymerization reactions, leading to materials with enhanced properties such as increased thermal stability and mechanical strength . Its reactivity allows for the functionalization of polymers, tailoring them for specific applications in coatings and composites.

Case Studies

Mechanism of Action

The mechanism of action of 2-Chloro-5-hydroxynicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. Additionally, the hydroxyl group may participate in hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

2-Chloro-4-hydroxynicotinaldehyde: Similar structure but with the hydroxyl group at the fourth position.

5-Chloro-2-hydroxynicotinaldehyde: Similar structure but with the chlorine atom at the fifth position.

Uniqueness

2-Chloro-5-hydroxynicotinaldehyde is unique due to the specific positioning of the chlorine and hydroxyl groups, which can significantly influence its reactivity and interactions with other molecules

Biological Activity

2-Chloro-5-hydroxynicotinaldehyde (CAS No. 176433-62-8) is a chemical compound with a pyridine ring that features both a hydroxyl and a chloro group, along with an aldehyde functional group. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, including its antimicrobial properties, potential therapeutic applications, and mechanisms of action.

Molecular Formula

- Molecular Formula : CHClN\O

Structural Features

- Pyridine Ring : The compound contains a pyridine ring which is crucial for its biological interactions.

- Functional Groups : The presence of the hydroxyl (-OH) and aldehyde (-CHO) groups enhances its reactivity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Pseudomonas aeruginosa | 12 | 64 µg/mL |

Antiviral Activity

In addition to its antibacterial properties, preliminary studies suggest that this compound may possess antiviral properties. Its mechanism may involve the inhibition of viral replication, although further research is needed to elucidate the specific pathways involved.

The mechanism by which this compound exerts its biological effects is primarily attributed to its ability to form hydrogen bonds with biological molecules. This property enhances its binding affinity to various targets, including enzymes and receptors involved in microbial growth and viral replication.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The results indicated that the compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics, enhancing their efficacy against resistant strains .

Evaluation of Antiviral Potential

Another investigation focused on the antiviral potential of this compound against influenza virus. The study reported that treatment with this compound significantly reduced viral titers in infected cell cultures, indicating its potential as a therapeutic agent for viral infections .

Applications in Medicinal Chemistry

Given its promising biological activities, this compound is being explored for various applications in medicinal chemistry:

- Drug Development : Its unique structure makes it a candidate for developing new antimicrobial and antiviral drugs.

- Synthesis of Bioactive Compounds : It serves as a building block for synthesizing more complex molecules with enhanced biological activities.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

| Compound Name | Similarity Index | Key Features |

|---|---|---|

| 2-Chloro-6-methylnicotinic acid | 0.85 | Methyl substitution at position 6 |

| 2-Chloro-4-methoxynicotinic acid | 0.83 | Methoxy substitution at position 4 |

| Ethyl 2-chloropyridine-3-carboxylate | 0.83 | Carboxylate group at position 3 |

| Methyl 2-chloro-5-methylnicotinate | 0.83 | Methyl substitution at position 5 |

The unique combination of functional groups in this compound enhances its reactivity and biological activity compared to these similar compounds.

Properties

IUPAC Name |

2-chloro-5-hydroxypyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO2/c7-6-4(3-9)1-5(10)2-8-6/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLISDLSKVNXWOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C=O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70673169 | |

| Record name | 2-Chloro-5-hydroxypyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176433-62-8 | |

| Record name | 3-Pyridinecarboxaldehyde, 2-chloro-5-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=176433-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-hydroxypyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.